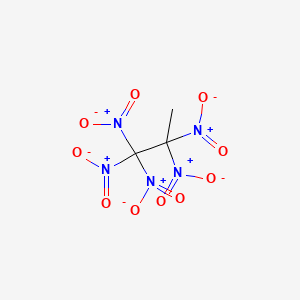
1,1,1,2,2-Pentanitropropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,2,2-Pentanitropropane is a highly nitrated organic compound known for its explosive properties It is a member of the nitroalkane family, characterized by the presence of multiple nitro groups (-NO2) attached to a propane backbone
Preparation Methods
The synthesis of 1,1,1,2,2-Pentanitropropane typically involves the nitration of propane derivatives under controlled conditions. One common method includes the reaction of propane with a mixture of nitric acid and sulfuric acid, which acts as a nitrating agent. The reaction is carried out at low temperatures to prevent decomposition and to ensure the selective formation of the pentanitro compound. Industrial production methods may involve continuous flow reactors to maintain precise control over reaction conditions and to enhance yield and safety.
Chemical Reactions Analysis
1,1,1,2,2-Pentanitropropane undergoes various chemical reactions, primarily driven by its nitro groups. Some of the key reactions include:
Oxidation: The compound can be oxidized to form higher nitrated derivatives or to break down into simpler molecules.
Reduction: Reduction of the nitro groups can lead to the formation of amines or other nitrogen-containing compounds.
Substitution: The nitro groups can be substituted with other functional groups under specific conditions, leading to the formation of a wide range of derivatives. Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) and oxidizing agents like potassium permanganate (KMnO4). The major products formed depend on the reaction conditions and the specific reagents used.
Scientific Research Applications
1,1,1,2,2-Pentanitropropane has several applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of other nitro compounds and as a reagent in various organic reactions.
Industry: Its explosive properties make it useful in the development of propellants, explosives, and other energetic materials.
Mechanism of Action
The mechanism of action of 1,1,1,2,2-Pentanitropropane is primarily related to its ability to release a large amount of energy upon decomposition. The nitro groups undergo rapid exothermic reactions, leading to the formation of gases and heat. This makes it an effective explosive compound. The molecular targets and pathways involved in its action are related to the breaking of nitrogen-oxygen bonds and the subsequent formation of stable nitrogen gas (N2) and other byproducts.
Comparison with Similar Compounds
1,1,1,2,2-Pentanitropropane can be compared with other nitroalkanes and nitro compounds, such as:
Nitromethane: A simpler nitroalkane with one nitro group, used as a solvent and in racing fuels.
2,4,6-Trinitrotoluene (TNT): A well-known explosive with three nitro groups attached to a toluene ring, used extensively in military applications.
Hexanitrohexaazaisowurtzitane (HNIW or CL-20): A highly nitrated compound with six nitro groups, known for its high explosive power. The uniqueness of this compound lies in its specific structure and the arrangement of nitro groups, which confer distinct reactivity and energetic properties compared to other nitro compounds.
Properties
CAS No. |
62626-83-9 |
|---|---|
Molecular Formula |
C3H3N5O10 |
Molecular Weight |
269.08 g/mol |
IUPAC Name |
1,1,1,2,2-pentanitropropane |
InChI |
InChI=1S/C3H3N5O10/c1-2(4(9)10,5(11)12)3(6(13)14,7(15)16)8(17)18/h1H3 |
InChI Key |
NMJKFXJJGINPNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















